molecular formula C10H15N3O2S B12357817 4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid

4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid

Cat. No.: B12357817
M. Wt: 241.31 g/mol
InChI Key: VPNZTQUXYZXEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylpropylimino group, a methylsulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Substituents: The 2-methylpropylimino group can be introduced through a condensation reaction with an appropriate amine, while the methylsulfanyl group can be added via a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters, amides.

Scientific Research Applications

4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The imino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-methylsulfanyl-4-(2-methylpropylimino)-5H-pyrimidine: Lacks the carboxylic acid group.

Uniqueness

4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid is unique due to the presence of both the carboxylic acid and methylsulfanyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H15N3O2S/c1-6(2)4-11-8-7(9(14)15)5-12-10(13-8)16-3/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

VPNZTQUXYZXEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C1C(C=NC(=N1)SC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.